Propiophenone, 2,2',4',6'-tetramethyl-

Description

Significance as a Structurally Hindered Propiophenone (B1677668) Derivative in Chemical Research

The primary significance of Propiophenone, 2,2',4',6'-tetramethyl- in chemical research stems from its nature as a sterically hindered ketone. Steric hindrance refers to the spatial arrangement of atoms or groups within a molecule that impedes chemical reactions. nih.gov In this molecule, the carbonyl group (C=O), which is the typical site of reactivity for ketones, is exceptionally crowded. This congestion dramatically influences its chemical behavior, often preventing or slowing reactions that are common for less hindered ketones, such as nucleophilic additions. libretexts.org

This pronounced steric shielding makes the compound an excellent model for investigating the limits of chemical reactivity and the physical principles governing reaction pathways. Researchers utilize such molecules to probe the delicate balance between electronic effects and spatial bulk in determining reaction outcomes. For instance, the failure of a standard ketone reaction to proceed with this substrate provides clear evidence of the dominance of steric effects, offering valuable insights into reaction mechanisms. The study of hindered compounds like this has been crucial in refining our understanding of reaction kinetics and selectivity in organic synthesis.

Overview of the Unique Methyl Substitution Pattern and its Chemical Implications

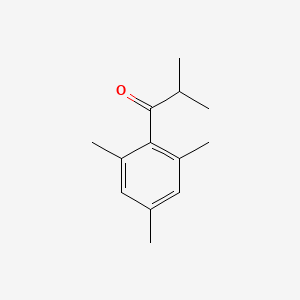

The chemical properties of Propiophenone, 2,2',4',6'-tetramethyl- are a direct consequence of its unique substitution pattern. The structure features:

An isopropyl group attached to the carbonyl carbon, with two methyl groups at the α-position (C2 of the "propio-" chain).

A mesityl group (2,4,6-trimethylphenyl) attached to the other side of the carbonyl carbon, featuring two ortho-methyl groups (at C2' and C6').

This arrangement creates a molecular "pocket" that severely restricts access to the electrophilic carbonyl carbon. The two ortho-methyl groups on the aromatic ring effectively flank one side of the carbonyl, while the bulky isopropyl group shields the other. This has several critical chemical implications:

Reduced Reactivity in Nucleophilic Additions: Standard ketone reactions, such as the formation of cyanohydrins, acetals, or addition of Grignard reagents, are significantly impeded. The steric barrier is often too great for the nucleophile to approach the carbonyl carbon at the required trajectory. slideserve.com

Altered Photochemical Behavior: The photochemistry of ketones is dominated by the Norrish type I and type II reactions. wikipedia.org

Norrish Type I Reaction: This involves the cleavage of the bond between the carbonyl carbon and an α-carbon (α-cleavage) to form two radical intermediates. wikipedia.org For Propiophenone, 2,2',4',6'-tetramethyl-, α-cleavage is a highly probable pathway upon UV irradiation. This is because the cleavage would generate a stable tertiary isopropyl radical and a mesitoyl radical. The high degree of substitution on the α-carbon favors this type of fragmentation. wikipedia.org

Norrish Type II Reaction: This pathway involves the intramolecular abstraction of a hydrogen atom from the γ-position by the excited carbonyl oxygen. While the methyl groups on the mesitylene (B46885) ring contain γ-hydrogens, their abstraction is sterically and conformationally disfavored. This makes the Norrish Type I cleavage the more dominant photochemical process.

The predictable fragmentation via the Norrish Type I reaction allows this molecule to be used as a clean source of specific radical species under photochemical conditions. nih.gov

Propiophenone, 2,2',4',6'-tetramethyl- as a Key Synthetic Intermediate and Molecular Scaffold

Beyond its role as a model compound, Propiophenone, 2,2',4',6'-tetramethyl- functions as a valuable synthetic intermediate and a molecular scaffold. cymitquimica.com A molecular scaffold is a core structure upon which more complex molecules can be built, often used in the discovery of new pharmaceuticals and materials. mdpi.comarxiv.org

The utility of this compound in synthesis arises directly from its unique properties:

Photoinitiator in Polymerization: The compound can act as a photoinitiator. cymitquimica.com Upon exposure to light, it undergoes the Norrish Type I cleavage to generate radicals that can initiate polymerization reactions. Its structure allows for precise control over the initiation step, which is crucial in creating polymers with desired properties.

Source of Aroyl Radicals: The photochemical α-cleavage provides a reliable method for generating mesitoyl radicals. These reactive intermediates can be trapped or used in subsequent reactions, such as borylation, to create more complex and valuable arylboronate compounds. nih.gov This transforms the stable ketone into a versatile precursor for carbon-carbon and carbon-heteroatom bond formation.

Robust Molecular Scaffold: The rigid and sterically defined structure of the 2,4,6-trimethylphenyl group makes it an excellent molecular scaffold. nih.gov Its chemical stability and predictable geometry allow synthetic chemists to use it as a foundational platform. By performing reactions on less hindered parts of the molecule or on functional groups introduced elsewhere on the aromatic ring, new molecules with complex, three-dimensional architectures can be constructed. This is particularly valuable in medicinal chemistry, where the shape and rigidity of a molecule are critical for its biological activity. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-(2,4,6-trimethylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-8(2)13(14)12-10(4)6-9(3)7-11(12)5/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEXDBIYAUHTAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80288586 | |

| Record name | Propiophenone, 2,2',4',6'-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80288586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2040-22-4 | |

| Record name | NSC56701 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propiophenone, 2,2',4',6'-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80288586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Propiophenone, 2,2 ,4 ,6 Tetramethyl

Regioselective Synthesis Strategies for Methylated Propiophenones

The regioselective synthesis of methylated propiophenones is crucial for isolating the desired isomer. The substitution pattern on the aromatic ring significantly influences the position of the incoming acyl group. In the case of Propiophenone (B1677668), 2,2',4',6'-tetramethyl-, the synthetic challenge lies in introducing the propionyl group to the highly substituted and sterically hindered mesitylene (B46885) core.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry for the formation of aryl ketones. wikipedia.orgnih.gov This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. mt.comlibretexts.org For the synthesis of Propiophenone, 2,2',4',6'-tetramethyl-, the logical precursors are mesitylene (1,3,5-trimethylbenzene) and a propionylating agent.

The most common Lewis acid catalyst for Friedel-Crafts acylation is aluminum chloride (AlCl₃). mt.combeilstein-journals.org It functions by coordinating with the halogen of the acyl chloride, generating a highly electrophilic acylium ion. wikipedia.org The acylium ion then attacks the electron-rich aromatic ring of mesitylene. Due to the electron-donating nature of the three methyl groups, the mesitylene ring is highly activated towards electrophilic substitution. The substitution occurs at the unsubstituted positions (2, 4, or 6), which are equivalent in mesitylene, leading to a single monoacylated product. researchgate.netrsc.org

The reaction proceeds as follows:

Formation of the acylium ion: Propanoyl chloride reacts with AlCl₃ to form a complex, which then generates the propionylium ion.

Electrophilic attack: The propionylium ion attacks the mesitylene ring, forming a resonance-stabilized carbocation intermediate (a σ-complex).

Deprotonation: A proton is removed from the σ-complex, restoring the aromaticity of the ring and yielding the ketone. The AlCl₃ catalyst is regenerated in the presence of a base during workup. mt.com

It is important to note that the ketone product can form a complex with the Lewis acid, often requiring a stoichiometric amount of the catalyst. wikipedia.org

The efficiency of the Friedel-Crafts acylation of mesitylene is influenced by several factors, including the solvent, temperature, and reaction time. While steric hindrance can be a concern in Friedel-Crafts reactions, studies on the acylation of mesitylene have shown that good yields of mono- and even di-acylated products can be obtained. researchgate.netstackexchange.com

For the propionylation of mesitylene, typical solvents include carbon disulfide or nitrobenzene. The reaction temperature is generally kept low initially and may be raised to complete the reaction. The molar ratio of reactants and catalyst is a critical parameter to optimize for maximizing the yield of the desired mono-propionylated product and minimizing the formation of di-acylated byproducts. researchgate.net Reversibility of the acylation can also be a factor, particularly with aliphatic acyl groups. rsc.org

Table 1: Illustrative Reaction Conditions for Friedel-Crafts Propionylation of Mesitylene

| Parameter | Condition | Rationale |

| Reactants | Mesitylene, Propanoyl Chloride | Starting materials for the target molecule. |

| Catalyst | Aluminum Chloride (AlCl₃) | Effective Lewis acid for generating the acylium ion. |

| Stoichiometry | Mesitylene:Propanoyl Chloride:AlCl₃ (approx. 1:1.1:1.2) | A slight excess of the acylating agent and catalyst is often used. |

| Solvent | Carbon Disulfide (CS₂) or Dichloroethane | Provides a medium for the reaction; choice can affect reactivity. |

| Temperature | 0 °C to reflux | Initially low to control the exothermic reaction, then heated to drive to completion. |

| Reaction Time | 1-5 hours | Dependent on temperature and reactant concentration. |

| Workup | Aqueous acid (e.g., HCl) | To decompose the ketone-AlCl₃ complex and remove the catalyst. |

This table presents typical conditions and should be optimized for specific laboratory settings.

Grignard Reaction-Based Synthetic Routes

An alternative approach to Friedel-Crafts acylation is the use of Grignard reagents. organic-chemistry.org This method involves the reaction of an organomagnesium halide with an acylating agent. For the synthesis of Propiophenone, 2,2',4',6'-tetramethyl-, two main Grignard-based routes can be envisioned.

One route involves the reaction of mesitylmagnesium bromide (2,4,6-trimethylphenylmagnesium bromide) with propanoyl chloride. The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the acyl chloride. chemistrysteps.com A key challenge in this reaction is preventing the secondary reaction where a second equivalent of the Grignard reagent adds to the initially formed ketone, leading to a tertiary alcohol. masterorganicchemistry.com Careful control of stoichiometry and reaction temperature (usually low temperatures) is essential to favor the formation of the ketone. chemistrysteps.com

Another Grignard-based synthesis involves the reaction of an appropriate Grignard reagent with 2,4,6-trimethylbenzonitrile. The Grignard reagent adds to the nitrile to form an imine intermediate, which upon acidic hydrolysis, yields the desired ketone. masterorganicchemistry.com This method can offer better control in preventing the formation of tertiary alcohol byproducts.

Table 2: Comparison of Grignard Reaction Routes

| Route | Reactants | Intermediate | Key Considerations |

| 1 | Mesitylmagnesium bromide + Propanoyl chloride | Ketone | Potential for over-addition to form a tertiary alcohol. Requires careful control of stoichiometry and low temperature. |

| 2 | Propylmagnesium bromide + 2,4,6-Trimethylbenzonitrile | Imine | Hydrolysis step required. Generally avoids the formation of tertiary alcohol byproducts. |

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as powerful tools for the formation of carbon-carbon bonds, including the synthesis of aryl ketones. tcichemicals.com This methodology can be particularly useful for the synthesis of sterically hindered ketones where traditional methods might be less efficient.

A plausible Suzuki coupling approach for Propiophenone, 2,2',4',6'-tetramethyl- would involve the reaction of a 2,4,6-trimethylphenylboronic acid with a propanoylating agent, such as propanoyl chloride, in the presence of a palladium catalyst and a base. nih.gov Carbonylative Suzuki couplings, where carbon monoxide is introduced as the carbonyl source, are also a viable strategy. rsc.org These reactions often exhibit high functional group tolerance and can proceed under mild conditions.

The general catalytic cycle for a Suzuki coupling involves:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (or a related electrophile).

Transmetalation: The organoboron compound transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst.

While specific examples for the synthesis of Propiophenone, 2,2',4',6'-tetramethyl- via Suzuki coupling are not prevalent in the literature, the general applicability of this method to the synthesis of complex aryl ketones suggests it is a promising route. researchgate.netresearchgate.net

Catalytic Ketonization Methods

Catalytic ketonization is a process where carboxylic acids are converted into ketones at high temperatures over a solid catalyst, typically a metal oxide. researchgate.net This method is considered a green chemistry approach as it often avoids the use of stoichiometric reagents and hazardous solvents. researchgate.net

For the synthesis of Propiophenone, 2,2',4',6'-tetramethyl-, a cross-ketonization reaction between 2,4,6-trimethylbenzoic acid and propanoic acid could be envisioned. The reaction would be carried out in the gas phase by passing the vaporized carboxylic acids over a heated catalyst bed. nih.govnih.gov Catalysts such as TiO₂, ZrO₂, and CeO₂ have been shown to be effective for ketonization reactions. researchgate.netmdpi.com

The selectivity of the cross-ketonization reaction to produce the desired unsymmetrical ketone versus the two symmetrical "homo-ketonization" byproducts is a key challenge. The product distribution can be influenced by the catalyst material, the reaction temperature, and the molar ratio of the carboxylic acid reactants. escholarship.org

Table 3: Overview of Synthetic Methodologies

| Methodology | Key Reactants | Catalyst/Reagent | Advantages | Challenges |

| Friedel-Crafts Acylation | Mesitylene, Propanoyl Chloride | AlCl₃ (Lewis Acid) | Well-established, often high-yielding for activated arenes. | Stoichiometric catalyst use, potential for di-acylation. |

| Grignard Reaction | Mesitylmagnesium bromide, Propanoyl Chloride | Magnesium | Versatile C-C bond formation. | Over-addition to form tertiary alcohol, requires anhydrous conditions. |

| Palladium-Catalyzed Coupling | 2,4,6-Trimethylphenylboronic acid, Propanoyl Chloride | Palladium complex | High functional group tolerance, mild conditions. | Catalyst cost and sensitivity, availability of starting materials. |

| Catalytic Ketonization | 2,4,6-Trimethylbenzoic acid, Propanoic acid | Metal Oxide (e.g., TiO₂, ZrO₂) | Green chemistry approach, uses readily available acids. | High temperatures required, selectivity in cross-ketonization can be an issue. |

Post-Synthesis Purification and Isolation Techniques for Isomers and Product Purity

The isolation of Propiophenone, 2,2',4',6'-tetramethyl- in a highly purified form requires meticulous separation strategies to remove impurities and closely related isomers that may have formed during synthesis.

Chromatographic techniques are indispensable for the purification of Propiophenone, 2,2',4',6'-tetramethyl-, leveraging the differential partitioning of components between a stationary phase and a mobile phase to achieve separation.

Column Chromatography is a fundamental and widely used method for purifying the target compound on a laboratory scale. The process involves packing a glass column with a solid adsorbent, typically silica (B1680970) gel, which serves as the stationary phase. The crude product is loaded onto the top of the column and eluted with a liquid solvent system, the mobile phase. A common eluent system for compounds of this nature is a mixture of hexane (B92381) and ethyl acetate. By carefully selecting the solvent polarity, Propiophenone, 2,2',4',6'-tetramethyl- can be effectively separated from more polar or less polar impurities, which will travel through the column at different rates. The separation progress is often monitored by thin-layer chromatography (TLC) to identify and collect the fractions containing the pure product.

High-Performance Liquid Chromatography (HPLC) offers a more advanced and efficient method for achieving exceptionally high product purity. HPLC systems operate under high pressure, using columns packed with smaller stationary phase particles, which results in higher resolution and faster separation times compared to traditional column chromatography. For Propiophenone, 2,2',4',6'-tetramethyl-, a reverse-phase HPLC method would be highly effective. In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, such as a gradient mixture of acetonitrile (B52724) and water. The components are separated based on their hydrophobicity, and the eluting peaks are monitored by a UV detector, typically set at a wavelength where the aromatic ketone strongly absorbs. auroraprosci.com This technique is particularly valuable for separating isomers with very similar physical properties and for final analytical purity assessment.

Table 1: Comparison of Chromatographic Purification Methods

| Feature | Column Chromatography | High-Performance Liquid Chromatography (HPLC) |

| Principle | Separation based on differential adsorption to a solid stationary phase. | High-pressure separation based on partitioning between a stationary and liquid mobile phase. |

| Stationary Phase | Silica gel or alumina. | Typically C18-bonded silica (reverse-phase). |

| Mobile Phase | Non-polar solvent mixtures (e.g., Hexane/Ethyl Acetate). | Polar solvent mixtures (e.g., Acetonitrile/Water). |

| Resolution | Moderate; suitable for bulk separation. | High; excellent for isomer separation and purity analysis. |

| Speed | Slow (hours to days). | Fast (minutes to an hour). |

| Scale | Milligrams to kilograms. | Analytical to preparative scale (micrograms to grams). |

Distillation is a purification technique based on differences in the boiling points of the components in a liquid mixture. For Propiophenone, 2,2',4',6'-tetramethyl-, fractional distillation under reduced pressure (vacuum distillation) can be employed to separate it from impurities with significantly different boiling points.

However, a significant challenge arises when dealing with isomers. Positional isomers of tetramethyl-propiophenone or byproducts like isobutyrophenone (B147066) derivatives can have boiling points that are extremely close to that of the target compound. google.com In such cases, conventional fractional distillation becomes ineffective, as achieving a clean separation is practically impossible. stackexchange.comyoutube.com For instance, the boiling points of some isomers may differ by only one or two degrees Celsius, requiring a distillation column with an exceptionally high number of theoretical plates, which is often not feasible. google.com Therefore, while distillation can be a useful first step to remove low-boiling solvents or high-boiling residues, it is often insufficient on its own for achieving high isomeric purity.

Table 2: Considerations for Distillation of Propiophenone, 2,2',4',6'-tetramethyl-

| Parameter | Consideration | Rationale |

| Technique | Vacuum Fractional Distillation | Reduces the boiling point to prevent thermal decomposition of the compound. |

| Primary Challenge | Isomer Separation | Isomers often have very similar boiling points, making separation difficult. google.com |

| Efficacy | Effective for removing impurities with vastly different boiling points. | Can remove residual solvents or polymeric byproducts. |

| Limitations | Poor resolution for closely boiling compounds. | Cannot effectively separate isomers with boiling point differences of < 25°C. youtube.com |

| Integration | Best used as a preliminary purification step before chromatography. | Removes bulk impurities, reducing the load on subsequent high-resolution methods. |

Considerations for Industrial-Scale Chemical Production of Propiophenone, 2,2',4',6'-tetramethyl-

Scaling up the synthesis of Propiophenone, 2,2',4',6'-tetramethyl- from a laboratory setting to industrial production requires a strategic approach focused on maximizing efficiency, ensuring safety, and minimizing costs.

The economic viability of large-scale production hinges on process optimization. While a synthetic route like Friedel-Crafts acylation is common for aromatic ketones, its industrial application presents challenges. The use of stoichiometric amounts of Lewis acid catalysts (e.g., AlCl₃) can lead to high costs associated with catalyst procurement, corrosive reaction conditions, and the generation of significant aqueous waste during workup.

Optimization strategies include:

Catalyst Selection: Investigating heterogeneous or recyclable catalysts to replace traditional Lewis acids, thereby simplifying product isolation and reducing waste streams.

Solvent Minimization: Designing processes that use minimal solvent or solvent-free conditions to reduce costs and environmental impact.

Reaction Conditions: Fine-tuning temperature, pressure, and reaction times to maximize yield and throughput while minimizing energy consumption.

Alternative Routes: Exploring more atom-economical synthetic pathways, such as catalytic cross-decarboxylation reactions, which have been investigated for similar ketones to improve efficiency and reduce byproducts. researchgate.net

A paradigm shift from traditional batch processing to continuous flow manufacturing offers significant advantages for the industrial production of specialty chemicals like Propiophenone, 2,2',4',6'-tetramethyl-. chim.it Continuous flow reactors consist of a network of tubes or channels where reagents are continuously pumped, mixed, and reacted. prolabas.com

Key benefits of this technology include:

Enhanced Safety: The small internal volume of the reactor means that only a small quantity of hazardous material is present at any given time, significantly reducing the risks associated with highly exothermic reactions. kilolabs.com

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise and rapid temperature control and efficient mixing, leading to higher yields, better product quality, and fewer side reactions. chim.it

Scalability: Scaling up production is simplified and accelerated. Instead of redesigning large batch reactors, production can be increased by running the flow system for longer periods or by adding more reactors in parallel ("numbering-up"). corning.comamarequip.com This allows for a seamless transition from laboratory development to full-scale manufacturing. kilolabs.com

Consistency and Quality: Steady-state operation ensures that every portion of the product is subjected to the exact same conditions, resulting in highly consistent product quality. amarequip.com

For a reaction like Friedel-Crafts acylation, a continuous flow setup can offer better control over the highly exothermic process, improving safety and selectivity on an industrial scale.

Table 3: Comparison of Batch vs. Continuous Flow Production

| Feature | Batch Reactors | Continuous Flow Reactors |

| Operation | Discontinuous; reactants loaded in discrete batches. | Uninterrupted; continuous feed of reactants and collection of product. amarequip.com |

| Heat Transfer | Limited by surface-area-to-volume ratio. | Excellent due to high surface-area-to-volume ratio. chim.it |

| Safety | Higher risk due to large volumes of reactants. | Inherently safer with small reaction volumes (low holdup). kilolabs.com |

| Scalability | Complex and time-consuming; requires reactor redesign. | Straightforward; achieved by longer run times or parallel systems. corning.comamarequip.com |

| Product Consistency | Potential for batch-to-batch variability. | High consistency due to steady-state conditions. amarequip.com |

| Footprint | Large industrial footprint. | Compact and space-saving. corning.com |

Chemical Reactivity and Mechanistic Investigations of Propiophenone, 2,2 ,4 ,6 Tetramethyl

Reactivity of the Carbonyl Functional Group

The chemical behavior of Propiophenone (B1677668), 2,2',4',6'-tetramethyl- is dominated by its carbonyl (C=O) functional group. The difference in electronegativity between the carbon and oxygen atoms creates a dipole moment, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. However, the reactivity of this ketone is significantly modulated by the substantial steric hindrance surrounding the carbonyl group. The 2,4,6-trimethylphenyl group, with its ortho-methyl substituents, and the adjacent isopropyl group effectively shield the electrophilic carbon, making nucleophilic approach more challenging compared to less substituted ketones.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of ketones. libretexts.org This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the rehybridization of the carbon from sp² (trigonal planar) to sp³ (tetrahedral) and the formation of a tetrahedral alkoxide intermediate. libretexts.org For Propiophenone, 2,2',4',6'-tetramethyl-, the rate of nucleophilic addition is generally slower than for unhindered ketones due to the steric bulk of the substituents, which impedes the nucleophile's approach. masterorganicchemistry.com

The carbonyl group is central to the formation of intermediates in nucleophilic addition reactions. The initial attack by a nucleophile breaks the π-bond of the carbonyl group, with the electrons moving to the highly electronegative oxygen atom. This results in the formation of a tetrahedral alkoxide intermediate. rsc.org In the case of Propiophenone, 2,2',4',6'-tetramethyl-, this intermediate possesses a negatively charged oxygen atom and four groups attached to the former carbonyl carbon: the 2,4,6-trimethylphenyl group, the isopropyl group, the original carbonyl oxygen (now an alkoxide), and the newly added nucleophile. The stability and subsequent fate of this intermediate are influenced by both electronic and steric factors. The bulky nature of the substituents can create significant steric strain in the tetrahedral intermediate, potentially influencing the equilibrium of reversible addition reactions. rsc.org

Organometallic reagents, such as Grignard reagents (R-MgX) and allylmagnesium halides, are potent carbon-based nucleophiles that readily add to ketones to form alcohols after an acidic workup. masterorganicchemistry.com However, their reaction with severely sterically hindered ketones like Propiophenone, 2,2',4',6'-tetramethyl- can be complex.

Grignard Reagents: The addition of a Grignard reagent to the carbonyl carbon of this ketone is expected to be slow due to the significant steric shielding. organic-chemistry.org In such cases, side reactions may become competitive with the desired nucleophilic addition. These can include:

Reduction: If the Grignard reagent possesses a β-hydrogen (e.g., ethylmagnesium bromide), it can act as a reducing agent, transferring a hydride to the carbonyl carbon via a cyclic six-membered transition state. This process yields the corresponding secondary alcohol after workup, the same product as a metal hydride reduction, rather than the expected tertiary alcohol. organic-chemistry.org

Enolization: The Grignard reagent can act as a base, abstracting an α-proton from the isopropyl group to form an enolate. Subsequent workup would regenerate the starting ketone. organic-chemistry.org

The choice of Grignard reagent and reaction conditions is therefore critical to favor the addition product.

Allylmagnesium Halides: Allylmagnesium bromide is known to be a highly reactive Grignard reagent. wikipedia.orgnih.gov Its high reactivity sometimes allows it to add to ketones that are resistant to other organometallic nucleophiles. nih.gov The addition of allylmagnesium bromide to Propiophenone, 2,2',4',6'-tetramethyl- would be expected to form 2-methyl-1-(2,4,6-trimethylphenyl)pent-4-en-1-ol after acidic workup. Despite the steric hindrance, the inherent reactivity of the allyl nucleophile may facilitate this carbon-carbon bond formation.

| Organometallic Reagent | Expected Primary Reaction | Potential Side Reactions in Hindered Ketones | Expected Final Product (after workup) |

|---|---|---|---|

| Grignard Reagent (e.g., CH₃MgBr) | Nucleophilic Addition | Reduction, Enolization | Tertiary Alcohol |

| Allylmagnesium Halide (e.g., CH₂=CHCH₂MgBr) | Nucleophilic Addition | Less common due to high reactivity | Allylic Tertiary Alcohol |

Reduction Mechanisms

The carbonyl group of Propiophenone, 2,2',4',6'-tetramethyl- can be reduced to a secondary alcohol, 2-methyl-1-(2,4,6-trimethylphenyl)propan-1-ol. This transformation can be achieved through various methods, including catalytic hydrogenation and the use of metal hydride reagents.

Catalytic hydrogenation involves the addition of hydrogen (H₂) across the C=O double bond in the presence of a metal catalyst. libretexts.org For the synthesis of chiral alcohols, asymmetric hydrogenation is a powerful technique that employs a chiral catalyst to selectively produce one enantiomer of the alcohol product.

A prominent catalytic system for the asymmetric hydrogenation of aromatic ketones is a Ruthenium(II) complexed with a chiral diphosphine ligand, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP). wikipedia.orgnobelprize.org The mechanism is believed to involve the coordination of the ketone to the chiral Ru-BINAP catalyst. The rigid chiral environment created by the BINAP ligand forces the ketone to bind in a specific orientation. harvard.edu This geometric constraint directs the delivery of hydride from the ruthenium center to one face of the carbonyl group, leading to the formation of the chiral alcohol with high enantiomeric excess (ee). ethz.chresearchgate.net The reaction typically requires high pressures of hydrogen gas.

| Catalyst System | Key Feature | Mechanism Principle | Product Type |

|---|---|---|---|

| Ru(II)-BINAP | Chiral diphosphine ligand | Stereocontrolled hydride delivery within a chiral metal complex | Enantioenriched secondary alcohol |

| Biocatalysis (e.g., Rhodococcus sp.) | Whole-cell or isolated enzyme | Enzyme-catalyzed, stereospecific reduction | Enantioenriched secondary alcohol |

Metal hydrides are common reagents for the reduction of ketones. libretexts.org The mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the metal-hydride complex to the electrophilic carbonyl carbon. chemistrysteps.com This attack forms a tetrahedral alkoxide intermediate, which is then protonated during a workup step (typically with water or acid) to yield the final secondary alcohol.

The two most common metal hydride reagents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). Their reactivity differs significantly:

Lithium Aluminum Hydride (LiAlH₄): This is a very powerful and reactive reducing agent. masterorganicchemistry.combyjus.com The Al-H bond is more polarized than the B-H bond, making the hydride more nucleophilic. libretexts.org LiAlH₄ can reduce a wide variety of carbonyl compounds, including ketones, aldehydes, esters, and carboxylic acids. byjus.com Due to its high reactivity, it must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). Given the steric hindrance of Propiophenone, 2,2',4',6'-tetramethyl-, LiAlH₄ is expected to be an effective reagent for its reduction.

Sodium Borohydride (NaBH₄): This is a much milder and more selective reducing agent than LiAlH₄. commonorganicchemistry.comorganic-chemistry.org It is capable of reducing aldehydes and ketones but typically does not react with less reactive carbonyls like esters and carboxylic acids. commonorganicchemistry.com NaBH₄ is less reactive and can be used in protic solvents such as methanol (B129727) or ethanol. youtube.com The reduction of the sterically hindered carbonyl group in Propiophenone, 2,2',4',6'-tetramethyl- with NaBH₄ would likely be significantly slower than with LiAlH₄ and may require more forcing conditions, such as elevated temperatures. researchgate.net

| Reagent | Relative Reactivity | Solvent Compatibility | Effectiveness on Hindered Ketone |

|---|---|---|---|

| LiAlH₄ (Lithium Aluminum Hydride) | Very Strong | Anhydrous Aprotic (e.g., Ether, THF) | High |

| NaBH₄ (Sodium Borohydride) | Mild | Protic (e.g., Methanol, Ethanol) | Moderate to Low (slower reaction) |

Samarium-Mediated Reduction Mechanisms and Radical Intermediates

The reduction of ketones using samarium(II) iodide (SmI₂) is a versatile and powerful method in organic synthesis, proceeding through a single-electron transfer (SET) mechanism. wikipedia.orgnih.gov In the case of sterically hindered ketones like Propiophenone, 2,2',4',6'-tetramethyl-, this process is initiated by the transfer of an electron from SmI₂ to the carbonyl group. This generates a highly reactive intermediate known as a ketyl radical anion. acs.orgnih.gov

The general mechanism involves the following steps:

Formation of the Ketyl Radical: A single electron is transferred from SmI₂ to the ketone's carbonyl group. nih.govmdpi.com This is often the rate-determining step, and its facility can be influenced by the steric environment of the carbonyl and the reduction potential of the system. illinois.edu

Intermediate Reactions: The resulting ketyl radical can undergo several pathways. In the absence of a proton source, it may dimerize with another ketyl radical to form a pinacol-type product (a 1,2-diol). wikipedia.org

Protonation and Further Reduction: In the presence of a proton source, such as water or an alcohol, the ketyl radical anion can be protonated to form a carbinol radical. wikipedia.org This radical intermediate can then accept a second electron from another SmI₂ molecule to form an organosamarium species, which is subsequently protonated upon workup to yield the final alcohol product. wikipedia.org

The steric bulk provided by the two methyl groups adjacent to the carbonyl (on the propiophenone chain) and the two ortho-methyl groups on the mesityl ring in Propiophenone, 2,2',4',6'-tetramethyl- would likely hinder the dimerization pathway, favoring the formation of the corresponding alcohol. The efficiency and reduction potential of SmI₂ can be significantly enhanced by the use of additives. Hexamethylphosphoramide (HMPA) is a common additive that increases the rate of reduction. illinois.eduprinceton.edu The use of proton sources like methanol (MeOH) or tert-butanol (B103910) (t-BuOH) is crucial for quenching the radical intermediates and facilitating the formation of the alcohol. acs.orgmdpi.com

Oxidation Reactions to Carboxylic Acids and Ketones

Ketones are generally resistant to oxidation under mild conditions. pressbooks.pub Unlike aldehydes, they lack a hydrogen atom directly bonded to the carbonyl carbon, making them less susceptible to common oxidizing agents. However, strong oxidizing agents under harsh conditions, such as high temperatures and extreme pH, can oxidize ketones. This process is typically destructive, involving the cleavage of carbon-carbon bonds adjacent to the carbonyl group. libretexts.org For an unsymmetrical, sterically hindered ketone like Propiophenone, 2,2',4',6'-tetramethyl-, oxidation would lead to the cleavage of the molecule, yielding a mixture of carboxylic acids.

Oxidizing Agents and Conditions (e.g., KMnO₄, CrO₃)

Powerful oxidizing agents are required to effect the oxidation of ketones. fiveable.me The most common and effective reagents for this transformation are potassium permanganate (B83412) (KMnO₄) and chromium(VI) compounds like chromium trioxide (CrO₃), which forms chromic acid (H₂CrO₄) in the presence of aqueous acid. libretexts.orgmychemblog.com

Potassium Permanganate (KMnO₄): Hot, alkaline, or acidic solutions of KMnO₄ can cleave the C-C bonds of a ketone. pressbooks.publibretexts.org For Propiophenone, 2,2',4',6'-tetramethyl-, this would likely break the bond between the carbonyl carbon and the isopropyl group, as well as the bond between the carbonyl carbon and the aromatic ring, ultimately producing 2,4,6-trimethylbenzoic acid and acetone, which could be further oxidized.

Chromic Acid (H₂CrO₄): Prepared in situ from CrO₃ or a dichromate salt (e.g., K₂Cr₂O₇) and a strong acid like H₂SO₄, chromic acid is a potent oxidizing agent. libretexts.orglibretexts.org Under vigorous conditions (e.g., heating), it will oxidize ketones. The reaction stops at the ketone stage for secondary alcohols, but ketones themselves can be cleaved under more forcing conditions. libretexts.orgchadsprep.com

The conditions required for these oxidations are typically harsh, as summarized in the table below for analogous ketone oxidations.

| Oxidizing Agent | Typical Conditions | Expected Products from Propiophenone, 2,2',4',6'-tetramethyl- |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Hot, aqueous alkaline or acidic solution | 2,4,6-Trimethylbenzoic acid and other smaller carboxylic acids |

| Chromic Acid (H₂CrO₄) | Aqueous H₂SO₄, heat | 2,4,6-Trimethylbenzoic acid and other smaller carboxylic acids |

Electron Transfer Processes in Oxidation

The oxidation of ketones by powerful agents like permanganate and chromate (B82759) involves complex electron transfer mechanisms. While the precise mechanism can vary with the substrate and conditions, the general process for permanganate oxidation is thought to involve the formation of a manganate (B1198562) ester intermediate. fiveable.me In the case of chromic acid oxidation of alcohols to ketones, a chromate ester is formed, followed by the removal of a proton from the adjacent carbon. libretexts.orgchemistnotes.com

Reactivity of the Aromatic Ring

The aromatic ring of Propiophenone, 2,2',4',6'-tetramethyl- is a mesitylene (B46885) (1,3,5-trimethylbenzene) derivative. The three methyl groups are electron-donating, which activates the ring towards electrophilic attack, making it more nucleophilic than benzene (B151609). wikipedia.org However, the ring is also subject to significant steric hindrance from the bulky isobutyryl group and the two ortho-methyl groups, which influences the regioselectivity of substitution reactions. uomustansiriyah.edu.iq

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. wikipedia.org The general mechanism involves the attack of the electron-rich aromatic ring on a strong electrophile (E⁺) to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. libretexts.org A subsequent deprotonation step restores the aromaticity of the ring, resulting in the substitution of a hydrogen atom with the electrophile. libretexts.org

For Propiophenone, 2,2',4',6'-tetramethyl-, the activating methyl groups direct incoming electrophiles to the ortho and para positions. In this molecule, the two available positions on the ring (positions 3' and 5') are equivalent and are ortho to two methyl groups and para to one. However, these positions are also ortho to the very bulky isobutyryl substituent, which will exert a strong steric hindrance, potentially deactivating these positions or preventing the reaction altogether.

Nitration, Sulfonation, and Halogenation

These three reactions are fundamental examples of electrophilic aromatic substitution.

Nitration: This reaction is typically carried out with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). uomustansiriyah.edu.iq The nitration of mesitylene itself is known to proceed readily due to the activated ring. researchgate.net For the title compound, nitration would be expected to occur at one of the two equivalent available aromatic positions (3' or 5'), despite the steric hindrance.

Sulfonation: This is a reversible reaction typically performed with fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). wikipedia.org Sulfur trioxide (SO₃), or its protonated form, acts as the electrophile. The steric hindrance in Propiophenone, 2,2',4',6'-tetramethyl- would make this reaction challenging, as the sulfonic acid group (-SO₃H) is quite large.

Halogenation: This involves treating the aromatic ring with a halogen (Cl₂, Br₂, or I₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlBr₃). wikipedia.org The catalyst polarizes the halogen molecule, creating a stronger electrophile. Given the activated nature of the mesityl ring, halogenation should be feasible, though the steric environment will again direct the substitution to the least hindered available position. mdpi.com

The table below summarizes the expected outcomes for these reactions on the subject compound, based on principles of EAS on sterically hindered, activated rings.

| Reaction | Reagents | Electrophile | Expected Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 1-(5-Nitro-2,4,6-trimethylphenyl)-2-methylpropan-1-one |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | 3-(Isobutyryl)-2,4,6-trimethylbenzenesulfonic acid |

| Bromination | Br₂, FeBr₃ | Br⁺ | 1-(3-Bromo-2,4,6-trimethylphenyl)-2-methylpropan-1-one |

Functionalization at the Alpha-Carbon

The alpha-carbon of Propiophenone, 2,2',4',6'-tetramethyl- is a tertiary carbon, which influences its reactivity in reactions such as halogenation, amination, and alkylation.

No specific research detailing the alpha-halogenation of Propiophenone, 2,2',4',6'-tetramethyl- has been found in the reviewed literature. Generally, alpha-halogenation of ketones can proceed under acidic or basic conditions. However, the tertiary nature of the alpha-carbon in this specific compound may complicate these reactions, potentially leading to elimination side-products under basic conditions. The steric bulk surrounding the alpha-carbon could also impede the approach of halogenating agents.

Specific literature on the alpha-amination of Propiophenone, 2,2',4',6'-tetramethyl- is not available. Modern alpha-amination methods often involve the reaction of an enolate with an electrophilic nitrogen source. The steric hindrance around the carbonyl group could slow down the formation of the necessary imine or enamine intermediate in reductive amination processes. While it is known that catalysts can be used to enhance reaction rates for sterically hindered ketones, specific conditions for this compound have not been documented.

There is no available research that specifically addresses the alpha-alkylation of Propiophenone, 2,2',4',6'-tetramethyl-. The presence of only one acidic proton on the tertiary alpha-carbon makes it a candidate for enolate formation and subsequent alkylation. However, the significant steric hindrance from the adjacent mesityl group and the methyl group on the alpha-carbon itself would likely necessitate strong, non-nucleophilic bases and highly reactive electrophiles to achieve successful alkylation.

Stereochemical Aspects of Propiophenone, 2,2',4',6'-tetramethyl- Reactions

The stereochemistry of reactions involving Propiophenone, 2,2',4',6'-tetramethyl- is another area where specific research is lacking.

No published studies on the diastereoselective transformations of Propiophenone, 2,2',4',6'-tetramethyl- were identified. The prochiral nature of the carbonyl group suggests that nucleophilic addition could lead to the formation of a new stereocenter. The bulky 2,4,6-trimethylphenyl group would be expected to exert significant steric influence, potentially leading to high diastereoselectivity in such reactions. However, without experimental validation, the extent and nature of this stereochemical control are unknown.

Enantioselective Synthesis of Chiral Derivatives

The synthesis of chiral molecules from prochiral ketones such as Propiophenone, 2,2',4',6'-tetramethyl- is a cornerstone of modern organic chemistry. The creation of a new stereocenter, typically by reduction of the carbonyl group to a hydroxyl group, necessitates the use of chiral catalysts to influence the reaction's stereochemical outcome.

Chiral Catalytic Systems (e.g., Biocatalysis, Hypervalent Iodine Reagents)

Biocatalysis utilizes enzymes to perform chemical transformations with high stereo-, regio-, and chemoselectivity. researchgate.net Alcohol dehydrogenases (ADHs), for example, are frequently used for the asymmetric reduction of prochiral ketones to chiral alcohols. nih.gov However, the application of biocatalysts to substrates with significant steric bulk, such as Propiophenone, 2,2',4',6'-tetramethyl-, presents a considerable challenge. The active site of an enzyme is a precisely shaped three-dimensional pocket, and highly hindered substrates may be unable to bind effectively, resulting in low or no reactivity. nih.gov While no enzymes have been identified that can act on ketones with flanking bulky groups, the field of enzyme engineering offers pathways to overcome these limitations by modifying the enzyme's active site to accommodate larger substrates. nih.gov

Hypervalent Iodine Reagents have emerged as mild, environmentally friendly alternatives to transition metals for various asymmetric transformations. beilstein-journals.orgacs.org Chiral hypervalent iodine compounds can be used stoichiometrically or catalytically to achieve reactions like the α-oxytosylation of ketones. beilstein-journals.org Research has shown that steric crowding around the iodine center in the chiral reagent can improve the enantioselectivity of the transformation. beilstein-journals.org For instance, Wirth and colleagues reported the asymmetric α-oxytosylation of propiophenone, achieving up to 40% enantiomeric excess (ee) by using a structurally modified chiral catalyst. beilstein-journals.org While direct application to Propiophenone, 2,2',4',6'-tetramethyl- is not extensively documented, these findings suggest that a carefully designed, sterically demanding hypervalent iodine reagent could potentially induce asymmetry in derivatives of this hindered ketone.

Influence of Ketone Substitution on Enantiomeric Excess

The degree of substitution on a ketone has a profound effect on the enantiomeric excess (ee) achieved in asymmetric reactions. Steric hindrance can be a determining factor in controlling the facial selectivity of a nucleophilic attack on the carbonyl carbon. libretexts.org For a molecule like Propiophenone, 2,2',4',6'-tetramethyl-, the bulky 2,4,6-trimethylphenyl (mesityl) group and the adjacent isopropyl group create a highly congested environment around the carbonyl.

This steric bulk can influence enantioselectivity in two primary ways:

Enhanced Selectivity: The large substituents can effectively block one face of the planar carbonyl group, forcing an incoming reagent (e.g., a hydride from a chiral borane) to attack from the less hindered face. This can lead to a high degree of stereocontrol and high enantiomeric excess. libretexts.org

Reduced Reactivity: Conversely, if the steric hindrance is too great, it may prevent the chiral catalyst from effectively coordinating with the ketone, leading to a slow reaction rate or a complete lack of reactivity. nih.gov

The interplay between the catalyst's structure and the substrate's steric properties is crucial. A successful asymmetric transformation of Propiophenone, 2,2',4',6'-tetramethyl- would require a catalytic system that is sufficiently reactive to overcome the steric hindrance while being sensitive enough to differentiate between the two prochiral faces of the carbonyl group.

Table 1: Illustrative Effect of Aromatic Ring Substitution on Enantiomeric Excess in Ketone Reduction This table illustrates the general principle of how increasing steric bulk can affect enantioselectivity, based on foundational concepts in asymmetric synthesis. Specific data for Propiophenone, 2,2',4',6'-tetramethyl- is not available in the cited literature.

| Propiophenone Derivative | Aromatic Substituents | Relative Steric Hindrance | Predicted Enantiomeric Excess (ee) |

|---|---|---|---|

| Propiophenone | None | Low | Moderate |

| Propiophenone, 2'-methyl- | One methyl group | Medium | Moderate to High |

| Propiophenone, 2',6'-dimethyl- | Two methyl groups | High | Potentially High (if reactive) |

| Propiophenone, 2,2',4',6'-tetramethyl- | Four methyl groups (total) | Very High | Highly variable; dependent on catalyst compatibility |

Catalytic Transformations Involving Propiophenone, 2,2',4',6'-tetramethyl-

The steric hindrance of Propiophenone, 2,2',4',6'-tetramethyl- makes it a challenging substrate for many catalytic reactions that involve the functionalization of the positions alpha to the carbonyl group or direct cross-coupling reactions.

Metal-Catalyzed Reactions (e.g., Nickel, Palladium, Copper)

Transition metal catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions, such as the α-arylation of ketones, are widely used. acs.orgresearchgate.net These reactions typically proceed via an intermediate palladium enolate complex. For sterically hindered ketones, the choice of ligand is critical. Research by Hartwig and others has shown that bulky, electron-rich chelating phosphine (B1218219) ligands can accelerate the key C-C bond-forming reductive elimination step from the palladium center, improving yields for hindered substrates. acs.org The direct arylation of a highly congested ketone like Propiophenone, 2,2',4',6'-tetramethyl- would likely require such an advanced catalytic system.

Nickel-catalyzed cross-coupling reactions have gained prominence as a more economical alternative to palladium. rsc.org Nickel catalysts can couple a wide range of electrophiles and are known to participate in reactions involving sterically demanding substrates. princeton.edu For instance, nickel catalysis has been effective in the cross-coupling of alkyl halides with organozinc and Grignard reagents. nih.gov However, the application of these methods to functionalize a hindered ketone like Propiophenone, 2,2',4',6'-tetramethyl- would need to overcome the challenge of forming the necessary nickel-enolate intermediate in the presence of significant steric clutter.

Copper-catalyzed reactions offer a different reactivity profile. Copper catalysts are effective in a variety of transformations, including conjugate reductions and coupling reactions of aryl halides with amidines. nih.govorganic-chemistry.org While direct transformations on the hindered core of Propiophenone, 2,2',4',6'-tetramethyl- are not well-documented, copper-hydride catalysts have been successfully used for the asymmetric conjugate reduction of α,β-unsaturated carbonyl compounds, demonstrating their utility in creating chiral centers. nih.gov

Table 2: Metal-Catalyzed Reactions and Considerations for Hindered Ketones

| Catalyst System | Typical Reaction | Key Challenge with Propiophenone, 2,2',4',6'-tetramethyl- | Potential Solution |

|---|---|---|---|

| Palladium/Bulky Ligand | α-Arylation | Formation and reductive elimination of the Pd-enolate | Use of highly active, sterically demanding chelating ligands acs.org |

| Nickel/Phosphine Ligand | Cross-Coupling | Oxidative addition and formation of Ni-enolate | Use of specialized ligands and additives princeton.edunih.gov |

| Copper/Chiral Ligand | Asymmetric Reduction | Substrate binding and catalyst deactivation | Development of catalysts with accessible yet selective active sites nih.gov |

Organocatalytic Systems

Organocatalysis, which uses small organic molecules as catalysts, has become a major branch of asymmetric synthesis. nih.gov Common activation modes include the formation of enamine or iminium ion intermediates. However, the formation of these intermediates can be severely impeded by steric hindrance around the carbonyl group. For Propiophenone, 2,2',4',6'-tetramethyl-, the bulky mesityl and isopropyl groups would likely make the formation of an enamine with a secondary amine catalyst (like proline) very difficult. This steric clash would raise the activation energy for catalyst-substrate adduct formation, potentially rendering many standard organocatalytic procedures ineffective. researchgate.net Success would likely require the design of novel organocatalysts with unique structural features capable of accommodating such a demanding substrate.

Biocatalysis for Specific Transformations

As discussed previously, biocatalysis offers unparalleled selectivity but is often limited by the substrate scope of naturally occurring enzymes. Specific transformations, such as the reduction of the ketone to a chiral alcohol, are of primary interest. While many alcohol dehydrogenases (ADHs) can reduce a wide range of ketones, their effectiveness on highly hindered substrates like Propiophenone, 2,2',4',6'-tetramethyl- is generally low. nih.gov The kinetic resolution of esters derived from sterically hindered alcohols has been shown to be feasible in some cases with hydrolytic enzymes, but it is often impeded by steric repulsion. researchgate.net Therefore, the application of biocatalysis for specific transformations of Propiophenone, 2,2',4',6'-tetramethyl- would most likely require a targeted enzyme screening and evolution program to identify or create a biocatalyst with a sufficiently large and accommodating active site. researchgate.net

Kinetic and Mechanistic Studies of Propiophenone, 2,2',4',6'-tetramethyl- Reactions

The kinetic and mechanistic aspects of reactions involving Propiophenone, 2,2',4',6'-tetramethyl-, a sterically hindered aromatic ketone, are governed by the interplay of electronic effects of the carbonyl group and the significant steric hindrance imposed by the four methyl groups on the aromatic ring. These structural features dictate the feasibility of various reaction pathways and the nature of the intermediates formed.

Analysis of Reaction Pathways and Intermediates

Due to the steric shielding of the carbonyl group by the ortho-methyl groups, direct nucleophilic attack at the carbonyl carbon is significantly hindered. Consequently, photochemical reactions often become the dominant pathways for the transformation of Propiophenone, 2,2',4',6'-tetramethyl-. Upon absorption of ultraviolet light, the ketone is excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state.

One of the principal photochemical pathways for ketones with accessible γ-hydrogens is the Norrish Type II reaction . wikipedia.org This intramolecular reaction proceeds through a 1,4-biradical intermediate, formed by the abstraction of a γ-hydrogen by the excited carbonyl oxygen. wikipedia.org This biradical can then undergo one of two competing reactions: cleavage to form an enol and an alkene, or cyclization to yield a cyclobutanol (B46151) derivative (the Norrish-Yang reaction). wikipedia.org For Propiophenone, 2,2',4',6'-tetramethyl-, the presence of γ-hydrogens on the ethyl group makes this pathway plausible.

Another potential photochemical pathway is the Norrish Type I reaction , which involves the homolytic cleavage of the α-carbon-carbon bond to generate an acyl radical and an alkyl radical. wikipedia.org However, for aromatic ketones, this pathway is generally less efficient than the Norrish Type II reaction when γ-hydrogens are available.

In the presence of suitable hydrogen donors, photoreduction of the carbonyl group can occur, leading to the formation of a ketyl radical intermediate. This process is often initiated by the abstraction of a hydrogen atom from the donor molecule by the excited ketone.

The table below summarizes the key reaction pathways and the corresponding intermediates for Propiophenone, 2,2',4',6'-tetramethyl-.

| Reaction Pathway | Intermediate(s) | Primary Product(s) |

| Norrish Type II | 1,4-Biradical | Enol, Alkene |

| Norrish-Yang Cyclization | 1,4-Biradical | Cyclobutanol derivative |

| Norrish Type I | Acyl radical, Alkyl radical | Decarbonylation products, Coupling products |

| Photoreduction | Ketyl radical | Secondary alcohol |

Electron Transfer Processes

Photoinduced electron transfer (PET) is another crucial mechanistic pathway for excited ketones like Propiophenone, 2,2',4',6'-tetramethyl-. In the presence of a suitable electron donor, the excited ketone can act as an electron acceptor, leading to the formation of a radical anion of the ketone and a radical cation of the donor. Conversely, with a strong electron acceptor, the excited ketone can act as an electron donor.

The efficiency of PET is governed by the redox potentials of the ketone and the quenching molecule, as well as the solvent polarity. The free energy change (ΔG) for the electron transfer process can be estimated using the Rehm-Weller equation. A negative ΔG value indicates that the electron transfer is thermodynamically favorable.

For Propiophenone, 2,2',4',6'-tetramethyl-, electron transfer quenching can compete with other photochemical pathways, such as the Norrish Type II reaction. The outcome of the reaction will depend on the relative rates of these competing processes. Following the initial electron transfer, the resulting radical ions can undergo further reactions, such as proton transfer, back electron transfer, or ion-pair dissociation, leading to a variety of final products.

Investigation of Radical Pathways (e.g., with TEMPO)

The involvement of radical intermediates in the reactions of Propiophenone, 2,2',4',6'-tetramethyl- can be investigated using radical trapping agents. A commonly used radical trap is 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO), which is a stable nitroxyl (B88944) radical.

TEMPO can efficiently scavenge transient carbon-centered radicals, forming stable adducts that can be identified and quantified. By conducting reactions in the presence of TEMPO and analyzing the products, it is possible to confirm the presence of radical intermediates and gain insights into the reaction mechanism. For instance, in a Norrish Type I reaction, TEMPO would be expected to trap both the acyl and alkyl radicals. In photoreduction reactions, TEMPO can intercept the ketyl radical.

The rate of trapping by TEMPO is typically very fast, often diffusion-controlled. Therefore, the observation of TEMPO adducts provides strong evidence for the operation of a radical pathway. Furthermore, the distribution of the trapped products can provide information about the relative rates of formation of different radical species.

Kinetic Modeling and Analysis of Reaction Orders

The kinetics of the reactions of Propiophenone, 2,2',4',6'-tetramethyl- can be studied by monitoring the disappearance of the reactant or the formation of products over time. For photochemical reactions, techniques such as steady-state photolysis and laser flash photolysis are employed.

Steady-state photolysis experiments can be used to determine the quantum yield of a reaction, which is a measure of its efficiency. The reaction order with respect to the ketone can be determined by measuring the initial reaction rate at different initial concentrations of the ketone.

Laser flash photolysis is a powerful technique for studying the kinetics of short-lived transient species, such as excited states and radical intermediates. oxinst.com By exciting a sample with a short laser pulse and monitoring the subsequent changes in absorbance, it is possible to directly observe the formation and decay of these intermediates and determine their lifetimes and reaction rate constants. oxinst.com

A simplified kinetic model for a photochemical reaction involving Propiophenone, 2,2',4',6'-tetramethyl- (PK) could include the following steps:

Excitation: PK + hν → PK*

Non-radiative decay: PK* → PK

Fluorescence: PK* → PK + hν'

Intersystem crossing: PK* (singlet) → PK* (triplet)

Reaction of excited state: PK* → Products (e.g., via Norrish Type II)

Quenching: PK* + Q → PK + Q* (or other products)

Structure Reactivity Relationships and Steric Effects in Propiophenone, 2,2 ,4 ,6 Tetramethyl

Influence of Methyl Substituents on Reactivity and Selectivity

The reactivity of the carbonyl group in Propiophenone (B1677668), 2,2',4',6'-tetramethyl- is significantly modulated by the steric and electronic effects of its four methyl substituents. These effects often work in concert to dictate the accessibility of the carbonyl carbon to nucleophiles and its inherent electrophilicity.

The most prominent feature of Propiophenone, 2,2',4',6'-tetramethyl- is the substantial steric hindrance around the carbonyl group. This steric congestion arises from the cumulative effect of the two ortho-methyl groups on the 2,4,6-trimethylphenyl (mesityl) ring and the two methyl groups on the adjacent alpha-carbon. This crowded environment physically obstructs the trajectory of incoming nucleophiles, thereby reducing the rate of nucleophilic addition reactions.

The two ortho-methyl groups on the aromatic ring force the carbonyl group to orient itself out of the plane of the ring to minimize steric strain. This twisting disrupts the coplanarity that is often favored in simpler aryl ketones. Furthermore, the two methyl groups on the alpha-carbon create a bulky isopropyl group directly attached to the carbonyl carbon, further shielding it from attack.

The impact of this steric hindrance is evident in the reduced reactivity of Propiophenone, 2,2',4',6'-tetramethyl- towards common nucleophilic reagents compared to less substituted propiophenones. For instance, reactions such as Grignard additions or reductions with hydride reagents are expected to proceed at a significantly slower rate. In some cases, the steric bulk may be so pronounced as to prevent certain reactions from occurring under standard conditions or may necessitate the use of smaller, more reactive nucleophiles.

Table 1: Hypothetical Relative Reaction Rates of Propiophenones with a Bulky Nucleophile This table presents hypothetical data to illustrate the expected trend in reactivity based on steric hindrance.

| Compound | Structure | Relative Rate |

| Propiophenone | C6H5COCH2CH3 | 100 |

| 2',4',6'-Trimethylpropiophenone | (CH3)3C6H2COCH2CH3 | 10 |

| Propiophenone, 2,2',4',6'-tetramethyl- | (CH3)3C6H2COCH(CH3)2 | 1 |

The data in the table illustrates a significant decrease in reactivity with increasing steric bulk around the carbonyl group. The presence of ortho-methyl groups in 2',4',6'-trimethylpropiophenone already reduces the reaction rate tenfold compared to the unsubstituted propiophenone. The addition of two more methyl groups on the alpha-carbon in Propiophenone, 2,2',4',6'-tetramethyl- further diminishes the reactivity, highlighting the profound impact of steric hindrance.

The three methyl groups on the aromatic ring of Propiophenone, 2,2',4',6'-tetramethyl- also exert a significant electronic influence on the carbonyl group's reactivity. Methyl groups are known to be weakly electron-donating through a combination of inductive effects and hyperconjugation.

The inductive effect involves the donation of electron density through the sigma bonds. The three methyl groups collectively push electron density into the aromatic ring, which in turn slightly reduces the partial positive charge on the carbonyl carbon. This decrease in electrophilicity makes the carbonyl group less susceptible to attack by nucleophiles.

Hyperconjugation involves the delocalization of sigma electrons from the C-H bonds of the methyl groups into the pi system of the aromatic ring. This delocalization further increases the electron density of the ring and, by extension, reduces the electrophilicity of the carbonyl carbon.

The cumulative electron-donating effect of the three methyl groups deactivates the carbonyl group towards nucleophilic addition. This electronic deactivation, coupled with the severe steric hindrance, makes Propiophenone, 2,2',4',6'-tetramethyl- a relatively unreactive ketone.

Table 2: Effect of Aromatic Substituents on the Carbonyl Stretching Frequency (νC=O) in Propiophenones This table presents typical infrared spectroscopy data that reflects the electronic effects of substituents on the carbonyl bond.

| Compound | Substituent | νC=O (cm⁻¹) | Electronic Effect |

| 4'-Nitropropiophenone | -NO2 (electron-withdrawing) | ~1695 | Increased electrophilicity |

| Propiophenone | -H (neutral) | ~1685 | Baseline |

| 4'-Methoxypropiophenone | -OCH3 (electron-donating) | ~1675 | Decreased electrophilicity |

| Propiophenone, 2,2',4',6'-tetramethyl- | -CH3 (x3, electron-donating) | ~1670 | Significantly decreased electrophilicity |

A lower carbonyl stretching frequency in the infrared spectrum is indicative of a weaker C=O bond and a less electrophilic carbonyl carbon. The data shows that electron-donating groups lower the stretching frequency, with the three methyl groups in Propiophenone, 2,2',4',6'-tetramethyl- causing a significant decrease, reflecting their combined electron-donating nature.

Conformational Analysis and its Impact on Reaction Stereoselectivity

The conformational preferences of Propiophenone, 2,2',4',6'-tetramethyl- are largely dictated by the need to minimize steric interactions between the bulky substituent groups. These conformational preferences, in turn, can have a profound impact on the stereoselectivity of reactions at the carbonyl center.

Due to the steric clash between the ortho-methyl groups and the isopropyl group, the rotation around the bond connecting the carbonyl group to the aromatic ring is highly restricted. This leads to a preferred conformation where the isopropyl group is oriented away from the ortho-methyl groups. This locked conformation can lead to facial differentiation of the carbonyl group, meaning that one face is more sterically accessible to an incoming nucleophile than the other.

In reactions such as the reduction of the carbonyl group to a secondary alcohol, this facial bias can lead to the preferential formation of one diastereomer over the other. For example, if a nucleophile attacks from the less hindered face, a predictable stereochemical outcome can be expected. The degree of diastereoselectivity will depend on the effective size of the nucleophile and the precise conformational equilibrium of the ketone.

While specific experimental studies on the diastereoselectivity of reactions with Propiophenone, 2,2',4',6'-tetramethyl- are scarce in the available literature, it is a well-established principle that steric hindrance in chiral or prochiral ketones can lead to high levels of diastereoselectivity in nucleophilic addition reactions.

Computational modeling techniques, such as Density Functional Theory (DFT), are powerful tools for determining the preferred conformations of sterically hindered molecules like Propiophenone, 2,2',4',6'-tetramethyl-. These methods can calculate the relative energies of different rotational isomers (rotamers) and predict the most stable conformation.

A computational analysis would likely reveal a significant energy barrier to rotation around the aryl-carbonyl bond, confirming the existence of a locked conformation. Furthermore, these models can be used to simulate the approach of a nucleophile to the carbonyl group in the lowest energy conformation, allowing for the prediction of the major diastereomeric product. Such in silico studies can provide valuable insights into the stereochemical outcomes of reactions and guide the design of stereoselective syntheses.

Table 3: Hypothetical Calculated Rotational Barrier and Dihedral Angle for Propiophenone Derivatives This table presents hypothetical computational data to illustrate the expected conformational constraints.

| Compound | Calculated Rotational Barrier (kcal/mol) | Calculated Aryl-C=O Dihedral Angle (°) |

| Propiophenone | ~2-3 | ~0-10 |

| 2',6'-Dimethylpropiophenone | ~8-10 | ~40-50 |

| Propiophenone, 2,2',4',6'-tetramethyl- | >15 | ~60-70 |

The hypothetical data suggests that as steric hindrance from ortho-substituents increases, the barrier to rotation around the aryl-carbonyl bond increases significantly, and the carbonyl group is pushed further out of the plane of the aromatic ring.

Comparative Studies with Structural Analogues and Isomers

To fully appreciate the unique reactivity of Propiophenone, 2,2',4',6'-tetramethyl-, it is instructive to compare it with its structural analogues and isomers that have different substitution patterns.

A direct comparison with propiophenone would highlight the dramatic decrease in reactivity due to the four methyl groups. Propiophenone, lacking any steric hindrance around the carbonyl group and having only a weakly deactivating phenyl group, would be significantly more susceptible to nucleophilic attack.

Comparing Propiophenone, 2,2',4',6'-tetramethyl- with its isomer 2',3',5',6'-tetramethylpropiophenone would isolate the effect of the ortho-methyl groups. The latter, having no ortho-substituents, would be more reactive due to reduced steric hindrance, even though it possesses the same number of electron-donating methyl groups on the aromatic ring.

A comparison with 2',4',6'-trimethylpropiophenone would demonstrate the additional steric and electronic effects of the two methyl groups on the alpha-carbon. While 2',4',6'-trimethylpropiophenone is already sterically hindered, the presence of the isopropyl group in Propiophenone, 2,2',4',6'-tetramethyl- would lead to a further reduction in reactivity.

Table 4: Qualitative Reactivity Comparison of Propiophenone and its Methylated Analogues

| Compound | Key Structural Features | Expected Relative Reactivity |

| Propiophenone | Unsubstituted | High |

| 4'-Methylpropiophenone | One para-methyl group | Slightly lower than propiophenone (electronic effect) |

| 2',6'-Dimethylpropiophenone | Two ortho-methyl groups | Low (significant steric hindrance) |

| Propiophenone, 2,2',4',6'-tetramethyl- | Two ortho-methyl groups and two alpha-methyl groups | Very Low (severe steric and electronic effects) |

These comparative considerations underscore the principle that the specific placement of substituents is crucial in determining the chemical properties of a molecule. In the case of Propiophenone, 2,2',4',6'-tetramethyl-, the unique combination of multiple methyl groups in strategic positions results in a ketone with significantly attenuated reactivity and potentially high stereochemical control in its reactions.

Effects of Chain Length Variation on Reactivity

The reactivity of ketones is significantly influenced by both electronic and steric factors. learncbse.in In the case of Propiophenone, 2,2',4',6'-tetramethyl-, the core structure already presents considerable steric hindrance around the carbonyl group due to the four methyl groups on the phenyl ring and the ethyl group of the propionyl chain. Varying the length of the alkyl chain attached to the carbonyl group would further modulate this steric environment and, consequently, the reactivity of the molecule.

Generally, increasing the chain length from a propionyl to a butyryl or longer acyl group would be expected to increase the steric bulk around the carbonyl carbon. This increased steric hindrance would likely decrease the reactivity of the ketone towards nucleophilic addition reactions. learncbse.in The bulky alkyl chain would impede the approach of a nucleophile to the electrophilic carbonyl carbon.

A classic example of intramolecular reactivity influenced by chain length is the Norrish Type II reaction, a photochemical process that involves intramolecular abstraction of a γ-hydrogen by the excited carbonyl group. wikipedia.org This reaction leads to the formation of a 1,4-biradical, which can then undergo cleavage to form an enol and an alkene, or cyclization to form a cyclobutanol (B46151) derivative. wikipedia.org The efficiency and pathway of the Norrish Type II reaction are dependent on the presence and accessibility of a γ-hydrogen.

For Propiophenone, 2,2',4',6'-tetramethyl-, the propionyl group provides a γ-hydrogen. Lengthening the alkyl chain would introduce additional γ-hydrogens and also potentially δ- and ε-hydrogens, opening up different pathways for intramolecular hydrogen abstraction and potentially leading to a mixture of products. The flexibility and conformation of the longer alkyl chain would play a crucial role in determining which hydrogen is preferentially abstracted.

Table 1: Predicted Effect of Acyl Chain Length on Reactivity in 2,2',4',6'-tetramethyl-acylphenones

| Acyl Group | Chain Length | Expected Steric Hindrance | Predicted Reactivity towards Nucleophilic Addition | Potential for Norrish Type II Reaction |

| Acetyl | n=0 | Lower | Higher | Not possible (no γ-hydrogen) |

| Propionyl | n=1 | Baseline | Baseline | Possible |

| Butyryl | n=2 | Higher | Lower | Possible |

| Valeryl | n=3 | Higher | Lower | Possible |

This table presents predicted trends based on general chemical principles, as specific experimental data for this compound series is not available.

Positional Isomerism and its Chemical Consequences

Positional isomerism in Propiophenone, 2,2',4',6'-tetramethyl- would involve altering the positions of the four methyl groups on the phenyl ring. The specific arrangement of these substituents has profound consequences for the molecule's steric environment and electronic properties, which in turn dictate its chemical reactivity and spectroscopic characteristics.

The 2,2',4',6'-tetramethyl substitution pattern results in two methyl groups in the ortho positions and two in the meta and para positions relative to the propionyl group. This arrangement creates significant steric hindrance around the carbonyl group, a key feature of this molecule. If we consider a hypothetical positional isomer, for instance, Propiophenone, 2,3',4',5'-tetramethyl-, the chemical consequences would be substantial.

In this hypothetical isomer, only one ortho position is occupied by a methyl group, which would lead to a significant reduction in steric hindrance around the carbonyl group compared to the 2,2',4',6'-tetramethyl isomer. This reduced steric crowding would likely increase the reactivity of the carbonyl group towards nucleophiles. numberanalytics.com